trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
Overview
Description
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium-based compound widely used as a catalyst in various organic synthesis reactions. It is known for its effectiveness in facilitating carbon-carbon bond formation, making it a valuable tool in the field of synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is the formation of carbon-carbon bonds . This compound acts as a catalyst in various coupling reactions, facilitating the formation of these bonds.
Mode of Action
This compound functions as a catalyst in several types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process. The compound’s mode of action involves the formation of a complex with the reactants, lowering the activation energy required for the reaction and thus increasing the reaction rate.
Biochemical Pathways
The compound is involved in various biochemical pathways related to the formation of carbon-carbon bonds. These include the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and other types of coupling reactions . The downstream effects of these reactions are the formation of new organic compounds.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is particularly useful in the field of organic chemistry for the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with N-succinimidyl and triphenylphosphine ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Facilitates the formation of carbon-carbon bonds between boronic acids and halides.
Stille Coupling: Involves the coupling of organotin compounds with halides.
Heck Reaction: Couples alkenes with halides in the presence of a base.
Sonogashira Coupling: Couples terminal alkynes with halides.
Common Reagents and Conditions: The compound is used in conjunction with various reagents, including boronic acids, organotin compounds, and terminal alkynes. Reaction conditions often involve the use of bases, solvents like toluene or DMF, and controlled temperatures .
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: In chemistry, trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds .
Biology and Medicine: While its primary application is in chemistry, the compound’s role in synthesizing complex organic molecules makes it indirectly valuable in the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, the compound is used in the production of fine chemicals, agrochemicals, and materials science applications .
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a versatile and valuable catalyst in synthetic chemistry .
Properties
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34BrNO2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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